molecular formula C26H12Br4 B1314609 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene CAS No. 27192-91-2

2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene

Cat. No.: B1314609
CAS No.: 27192-91-2
M. Wt: 644 g/mol
InChI Key: ZPFZLDRAZNLKJI-UHFFFAOYSA-N
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Description

2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene: is a brominated organic compound with the molecular formula C26H12Br4. It is known for its unique structure, which consists of two fluorene units connected by a double bond, with bromine atoms attached at the 2, 2’, 7, and 7’ positions. This compound is typically a light yellow to brown powder or crystal and has a melting point of 455°C .

Biochemical Analysis

Biochemical Properties

2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can alter the enzyme’s activity and stability. Additionally, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can interact with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. Long-term studies have shown that 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity. It is crucial to determine the optimal dosage to maximize the therapeutic potential of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene while minimizing its adverse effects .

Metabolic Pathways

2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress, lipid metabolism, and energy production. By modulating the activity of key enzymes in these pathways, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can alter the overall metabolic state of the cell, impacting processes such as ATP production and lipid synthesis .

Transport and Distribution

The transport and distribution of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .

Subcellular Localization

2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene exhibits specific subcellular localization patterns, which are crucial for its activity and function. It has been found to localize to organelles such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins. This localization is often directed by targeting signals and post-translational modifications that guide the compound to its specific cellular destinations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene typically involves the bromination of 9,9’-bifluorenylidene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted bifluorenylidene derivatives.

    Oxidation Reactions: Fluorenone derivatives.

    Reduction Reactions: 9,9’-bifluorene derivatives

Scientific Research Applications

2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is unique due to its specific bromination pattern and the presence of a conjugated double bond system, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics and material science .

Properties

IUPAC Name

2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFZLDRAZNLKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H12Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550068
Record name 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27192-91-2
Record name 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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